molecular formula C7H13NO B1265712 3-Butoxypropionitrile CAS No. 6959-71-3

3-Butoxypropionitrile

Cat. No. B1265712
CAS RN: 6959-71-3
M. Wt: 127.18 g/mol
InChI Key: AWVNJBFNHGQUQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Butoxypropionitrile often involves innovative approaches to create complex structures. For instance, an iterative synthesis method utilizing zinc-catalyzed enantiospecific sp^3-sp^3 cross-coupling has been applied to produce oligodeoxypropionate structures, which share a common motif with many biologically relevant natural products of polyketide origin, thus offering a versatile tool in their synthesis (Brand, Studte, & Breit, 2009).

Molecular Structure Analysis

Analyzing the molecular structure of compounds like 3-Butoxypropionitrile can provide insights into their reactivity and properties. Studies involving the synthesis and structural characterization of related compounds help in understanding the intricate details of their molecular framework and how it influences their chemical behavior (Marciniec, Dutkiewicz, Maciejewski, & Kubicki, 2008).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 3-Butoxypropionitrile-related compounds reveals their potential in various applications. For example, the synthesis and reaction chemistry of tert-butyl hypofluorite demonstrates the reactivity of such compounds and their utility in forming β-fluoro-tert-butoxy compounds, showcasing the diverse chemical reactions they can undergo (Appelman, French, Mishani, & Rozen, 1993).

Physical Properties Analysis

The physical properties of 3-Butoxypropionitrile and similar compounds are crucial for their practical applications. Investigations into their solvation structure, for example, can provide valuable information on how they interact with various solvents, impacting their usability in different chemical processes (Takamuku, Higuma, Matsugami, To, & Umecky, 2017).

Chemical Properties Analysis

The chemical properties of compounds like 3-Butoxypropionitrile are determined by their functional groups and molecular structure. Studies on the synthesis and properties of the tristyrylmethyl anion, for instance, help elucidate the electronic characteristics and reactivity patterns of such compounds, providing a foundation for developing new materials and chemical processes (Komatsu, Shirai, Tomioka, & Okamoto, 1984).

Scientific Research Applications

Electrochemical Applications

3-Butoxypropionitrile and similar compounds have been explored for their electrochemical applications. In a study examining the polarographic behavior of n-butyl 3-mercaptopropionate, researchers found well-defined reversible and diffusion-controlled anodic waves in aqueous methanol and acetonitrile, indicating potential uses in electrochemical analysis and sensors (Gupta & Jain, 2010).

Biomedical Research

3-Butoxypropionitrile derivatives have been investigated in biomedical research. For example, ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives were synthesized and tested for their effects on A549 lung cancer cell growth, highlighting potential therapeutic applications (Wei et al., 2006).

Solar Energy Research

In solar energy research, compounds similar to 3-Butoxypropionitrile have been used as mediators in dye-sensitized nanocrystalline solar cells. Studies like the one involving Co(III)/Co(II)(dbbip)2 redox couple in acetonitrile/ethylene carbonate solvent provide insights into the development of more efficient solar cells (Cameron et al., 2004).

Agricultural and Environmental Research

A significant area of research involves studying the impact of compounds like 3-Butoxypropionitrile on agriculture and the environment. For instance, the effects of 3-nitrooxypropanol on methane emissions in dairy cows were studied, providing valuable information for reducing greenhouse gas emissions in agriculture (Haisan et al., 2014).

Animal Testing and Ethical Considerations

The ethical considerations regarding animal testing in scientific research have been widely discussed. The "3 Rs" principle (Replacement, Reduction, Refinement) highlights the importance of minimizing animal use and suffering in research, which is relevant to studies involving compounds like 3-Butoxypropionitrile (Ferdowsian & Beck, 2011).

Synthesis and Chemical Engineering

Studies have also focused on the synthesis and applications of compounds related to 3-Butoxypropionitrile in chemical engineering. For example, the titanium-mediated cyclopropanation of nitriles with unsaturated Grignard reagents shows the versatility of these compounds in synthesizing constrained amino acid derivatives (Forcher et al., 2015).

Safety And Hazards

3-Butoxypropionitrile is classified as a combustible liquid. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-butoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-6-9-7-4-5-8/h2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVNJBFNHGQUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064519
Record name Propanenitrile, 3-butoxy-
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxypropionitrile

CAS RN

6959-71-3
Record name 3-Butoxypropanenitrile
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Record name 3-Butoxypropiononitrile
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Record name 3-Butoxypropionitrile
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Record name Propanenitrile, 3-butoxy-
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Record name Propanenitrile, 3-butoxy-
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Record name 3-butoxypropiononitrile
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Record name 3-BUTOXYPROPIONONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
RK Kuchhal, KL Mallik - Journal of Applied Chemistry and …, 1976 - Wiley Online Library
Five solvents of the β‐alkoxypropionitrile series have been studied by gas‐chromatographyin order to examine their potential usefulness as solvents for extractive distillation. Four …
Number of citations: 2 onlinelibrary.wiley.com
KM Hosamani, SK Hosamani - Industrial & engineering chemistry …, 1994 - ACS Publications
… The specific nitriles fluoroacetonitrile, chloroacetonitrile, bromoacetonitrile, iodoacetonitrile,/3-methoxypropionitrile,/3-ethoxypropionitrile,/3-propoxypropionitrile,/3-butoxypropionitrile, …
Number of citations: 2 pubs.acs.org
QJ Bruch - 2016 - repository.gatech.edu
… Variations on 3-butoxypropionitrile included substrates with varying chain lengths between the butoxide fragment and the nitrile, such as 2butoxyacetonitrile, 4-butoxybutyronitrile, and 3-…
Number of citations: 0 repository.gatech.edu
A Fischer, H Pettersson, A Hagfeldt, G Boschloo… - Solar energy materials …, 2007 - Elsevier
… In contrast, the crystals of the same compound were isolated from 3-butoxypropionitrile-based electrolytes. Probably, the viscosity of the solvent plays an important role in the …
Number of citations: 41 www.sciencedirect.com
S Yanagida, M Ohoka, M Okahara… - The Journal of Organic …, 1969 - ACS Publications
… Similarly, in the case of 3-ethoxy and 3-butoxypropionitrile, the expected pyrimidones were not isolated. The reaction of3-diethylaminopropionitrile with phosgene using nitrobenzene as …
Number of citations: 13 pubs.acs.org
HJ Dietrich, RJ Raynor… - The Journal of Organic …, 1969 - ACS Publications
… Similarly, in the case of 3-ethoxy and 3-butoxypropionitrile, the expected pyrimidones were not isolated. The reaction of3-diethylaminopropionitrile with phosgene using nitrobenzene as …
Number of citations: 7 pubs.acs.org
S Yanagida, T Fujita, M Ohoka, I Katagiri… - Bulletin of the Chemical …, 1973 - journal.csj.jp
… The analogous treatment of 3-methoxypropionitrile or 3-butoxypropionitrile with HCl did not give the expected viscous reaction mixtures, and the starting nitriles were recovered. A small …
Number of citations: 16 www.journal.csj.jp
JC Bastos, ME Soares, AG Medina - Industrial & Engineering …, 1985 - ACS Publications
Activity coefficients at infinitedilution provide a useful tool for solvent selection in extractive distillation processes. A computerized data bank containing information referring to 2097 …
Number of citations: 34 pubs.acs.org
RC NH - Bulletin of the Chemical Society of Japan, 1973 - jlc.jst.go.jp
… The analogous treatment of 3-methoxypropionitrile or 3-butoxypropionitrile with HCl did not give the expected viscous reaction mixtures, and the starting nitriles were recovered. A small …
Number of citations: 2 jlc.jst.go.jp
EW Schafer, WA Bowles - Archives of Environmental Contamination and …, 1985 - Springer
Five individual bioassay repellency or toxicity variables were estimated or determined for deer mice (Peromyscus maniculatus) and house mice (Mus musculus) under laboratory …
Number of citations: 137 link.springer.com

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